molecular formula C11H13ClO2 B2374302 3-(4-Chloro-2-methylphenoxy)butan-2-one CAS No. 30343-33-0

3-(4-Chloro-2-methylphenoxy)butan-2-one

Cat. No.: B2374302
CAS No.: 30343-33-0
M. Wt: 212.67
InChI Key: BKRVWLKXKJUFJJ-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-methylphenoxy)butan-2-one is an organic compound that belongs to the class of phenoxy compounds It is characterized by the presence of a chlorinated phenoxy group attached to a butanone backbone

Mechanism of Action

Target of Action

The compound 3-(4-Chloro-2-methylphenoxy)-2-butanone is a derivative of phenoxyacetic acid . It primarily targets broadleaf weeds . The compound acts by mimicking the auxin growth hormone indoleacetic acid (IAA) .

Mode of Action

The compound interacts with its targets by inducing rapid, uncontrolled growth . This process is often referred to as “growing to death”. The compound’s interaction with its targets results in the selective killing of broad-leaf weeds, leaving the crops relatively unaffected .

Biochemical Pathways

The compound affects the biochemical pathways related to growth and development in plants. It mimics the auxin growth hormone, disrupting the normal growth processes of the targeted weeds . The compound’s degradation involves the cleavage of the ether bond and the action of phenol hydroxylases .

Pharmacokinetics

It is known that the compound’s bioavailability can be improved by conversion into ionic liquids .

Result of Action

The primary result of the compound’s action is the selective killing of broad-leaf weeds . By mimicking the auxin growth hormone, the compound induces rapid, uncontrolled growth in these weeds, leading to their death .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, drought conditions can increase the soil persistence of the compound, potentially increasing soil contamination . The compound’s herbicidal activity has been tested under greenhouse conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2-methylphenoxy)butan-2-one typically involves the etherification of 4-chloro-2-methylphenol with a suitable butanone derivative. One common method involves the reaction of 4-chloro-2-methylphenol with 2-butanone in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-methylphenoxy)butan-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Chloro-2-methylphenoxy)butan-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including herbicidal properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of herbicides and other agrochemicals

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chloro-2-methylphenoxy)butanoic acid: Another phenoxy compound with similar herbicidal properties.

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar mode of action.

    2,4,5-Trichlorophenoxyacetic acid: Another herbicide with structural similarities.

Uniqueness

3-(4-Chloro-2-methylphenoxy)butan-2-one is unique due to its specific structural features and the presence of a butanone backbone. This structural difference imparts distinct chemical and biological properties, making it suitable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-(4-chloro-2-methylphenoxy)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-7-6-10(12)4-5-11(7)14-9(3)8(2)13/h4-6,9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRVWLKXKJUFJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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